3-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Description
3-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C19H21N7O4S and its molecular weight is 443.48. The purity is usually 95%.
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Biological Activity
The compound 3-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity. The key structural components include:
- Triazolo[4,3-a]pyrazine : Known for its diverse pharmacological properties.
- Piperidine : Often associated with various bioactive compounds.
- Benzo[d]oxazole : Implicated in several biological processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Early studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interfere with enzyme functions, potentially affecting metabolic pathways.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, particularly Mycobacterium tuberculosis (Mtb) .
Antimicrobial Activity
Research indicates that compounds structurally related to the target molecule demonstrate significant antimicrobial properties. For instance:
- Activity Against Mycobacterium tuberculosis : Studies have shown that related sulfonamide derivatives exhibit bactericidal effects against both replicating and multidrug-resistant strains of Mtb. The minimum inhibitory concentration (MIC) values for effective compounds have been reported as low as 0.5 µM .
Anticancer Properties
Preliminary investigations into the anticancer potential of similar triazolo-pyrazine derivatives suggest promising results:
- Cell Line Studies : Compounds derived from triazolo-pyrazines have been tested against various cancer cell lines, including colon cancer cells (HCT-116 and HT-29). Results indicated significant antiproliferative effects with IC50 values ranging from 6.58 to 11.10 µM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of the compound. Key findings include:
Substituent Position | Modification | Effect on Activity |
---|---|---|
N1 | Methyl group | Increased potency against Mtb |
C3 | Aromatic ring | Enhanced interaction with target enzymes |
C4 | Sulfonamide | Critical for maintaining activity |
Studies have shown that modifications at these positions can lead to significant changes in potency and selectivity against specific pathogens .
Case Studies
- Anti-tubercular Activity :
- Cytotoxicity Assessment :
Properties
IUPAC Name |
3-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O4S/c1-12-21-22-18-17(20-7-10-26(12)18)25-8-5-13(6-9-25)23-31(28,29)14-3-4-16-15(11-14)24(2)19(27)30-16/h3-4,7,10-11,13,23H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLHXAYLTCDLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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